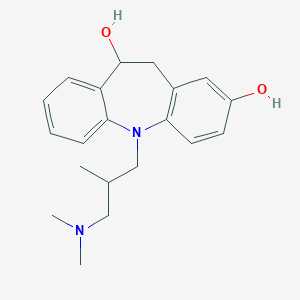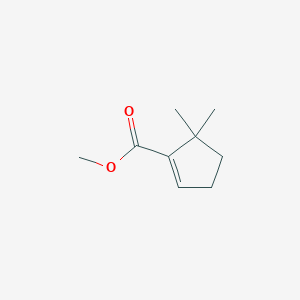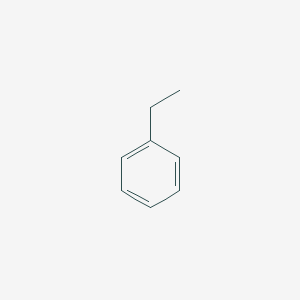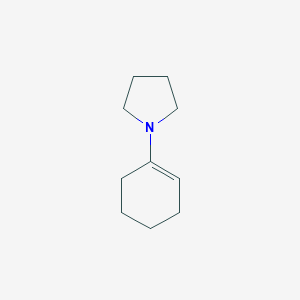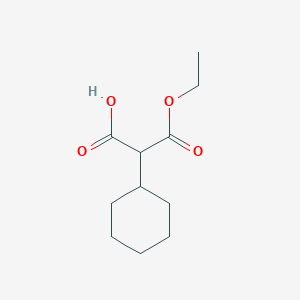
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid, also known as CEOPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEOPA is a cyclic derivative of ethyl pyruvate, which is a well-known compound used in the food and pharmaceutical industries.
Scientific Research Applications
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been studied for its potential use as a radioprotective agent in cancer therapy.
In agriculture, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have insecticidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In materials science, 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been studied for its potential use as a precursor for the synthesis of novel materials with unique properties.
Mechanism Of Action
The mechanism of action of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the activation of antioxidant enzymes, and the inhibition of cyclooxygenase-2 activity. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid has also been shown to have a protective effect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is its ease of synthesis and purification, which makes it a readily available compound for laboratory experiments. 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is also relatively stable under normal laboratory conditions, which makes it a reliable compound for experiments. However, one of the limitations of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. One area of interest is the development of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid-based drugs for the treatment of inflammatory diseases and neurodegenerative disorders. Another area of interest is the development of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid-based pesticides for use in agriculture. Additionally, there is potential for the use of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid as a precursor for the synthesis of novel materials with unique properties. Further research is needed to fully understand the mechanism of action of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid and to explore its potential applications in various fields.
Synthesis Methods
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid can be synthesized through a multistep process involving the reaction of ethyl pyruvate with cyclohexylamine and ethyl chloroformate. The resulting product is then subjected to acid hydrolysis, which yields 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. The synthesis method has been optimized to obtain high yields of 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid with minimal impurities.
properties
CAS RN |
144569-86-8 |
|---|---|
Product Name |
2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid |
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-cyclohexyl-3-ethoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C11H18O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,13) |
InChI Key |
WSIZPDOYJBUYBA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)O |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)O |
synonyms |
2-CYCLOHEXYL-MALONIC ACID MONOETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



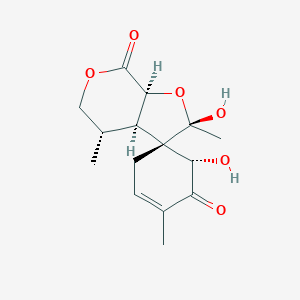
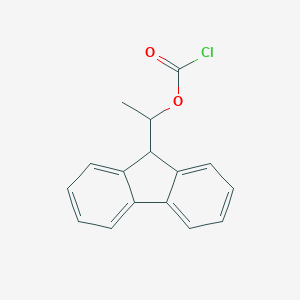
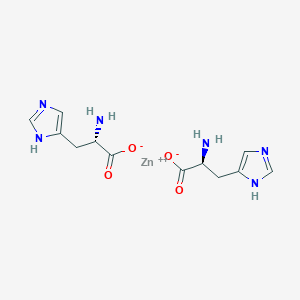
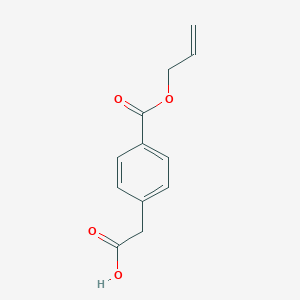
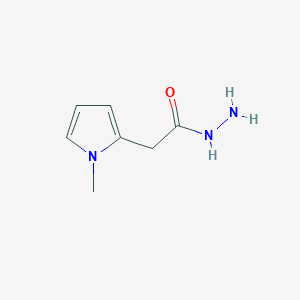
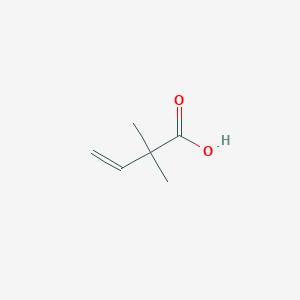

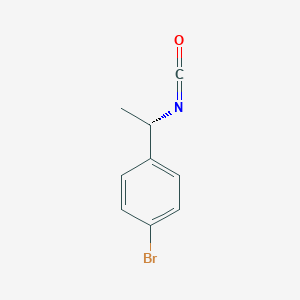
![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
